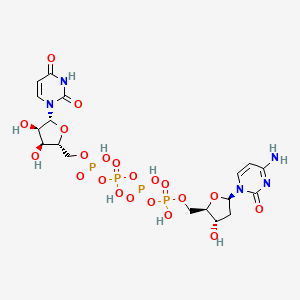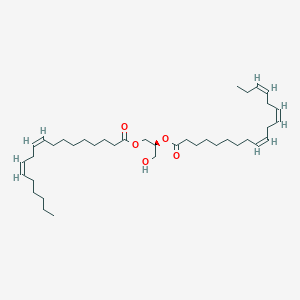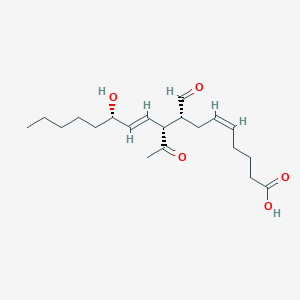
Denufosol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Denufosol was an inhaled drug used for the treatment of cystic fibrosis (CF), showing various improvements in lung function during a phase III clinical trial. A new drug application (NDA) was filed with the FDA in 2011, however, the second phase III clinical trial showed a lack of improvement in lung function for cystic fibrosis patients taking denufosol. The drug was also evaluated in the treatment of retinal detachment and other diseases of the retina. Denufosol has not gained FDA approval, and clinical trials with this drug have ceased since 2011.
Aplicaciones Científicas De Investigación
Cystic Fibrosis Treatment
Denufosol tetrasodium, a P2Y2 receptor agonist, shows potential in treating cystic fibrosis (CF) by enhancing mucosal hydration and mucus clearance. It activates chloride secretion and inhibits sodium absorption independently of cystic fibrosis transmembrane conductance regulator (CFTR) genotype, which is beneficial for CF patients regardless of their specific genetic mutation. This drug has shown promise in improving lung function in patients with cystic fibrosis, particularly those with mild to moderate disease severity (Deterding et al., 2005), (Accurso et al., 2011), (Deterding et al., 2007), (Navrátil et al., 2010), (Ratjen et al., 2012), (Accurso et al., 2010).
Economic and Resource Analysis
Studies have also focused on the economic and resource usage aspects of denufosol treatment in cystic fibrosis, emphasizing its impact on healthcare costs and resource allocation (Dewitt et al., 2012).
Pharmacological Studies
Pharmacological research has explored denufosol's properties as a P2Y2 receptor agonist. It enhances airway surface epithelial hydration, increases mucociliary clearance, and shows potential for CF therapy through its unique mechanism of action which bypasses the basic CFTR defect (Kellerman et al., 2008), (Pettit & Johnson, 2011), (Ratjen, 2007), (Bye & Elkins, 2007).
Clinical Trial Methodology
Research has also been conducted on the methodology of clinical trials involving denufosol, particularly focusing on the use of centralized spirometry to ensure quality and reduce variability in outcome measures (Goss et al., 2008).
Potential in COVID-19 Treatment
Interestingly, denufosol has been identified as a potential inhibitor of the SARS-CoV-2 main protease in computational studies, suggesting a possible role in COVID-19 treatment strategies (Gupta et al., 2020).
Broader Therapeutic Applications
While the primary focus has been on cystic fibrosis, research indicates potential broader applications of denufosol, particularly in enhancing mucociliary clearance and addressing respiratory diseases (Marcet & Boeynaems, 2006).
Propiedades
Número CAS |
211448-85-0 |
|---|---|
Nombre del producto |
Denufosol |
Fórmula molecular |
C18H27N5O21P4 |
Peso molecular |
773.3 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H27N5O21P4/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29)/t8-,9+,10+,13+,14+,15+,16+/m0/s1 |
Clave InChI |
FPNPSEMJLALQSA-MIYUEGBISA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O |
SMILES canónico |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O |
Otros números CAS |
211448-85-0 |
Sinónimos |
denufosol tetrasodium INS 37217 INS37217 P(1)-(uridine 5')-P(4)- (2'-deoxycytidine 5')tetraphosphate, tetrasodium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan](/img/structure/B1242376.png)
![N-(2-{6-[(2-Hydroxy-benzoyl)-hydrazonomethyl]-7-methoxy-benzo[1,3]dioxol-5-yl}-ethyl)-N-methyl-acetamide](/img/structure/B1242377.png)
![4-[(E)-[[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B1242378.png)
![1-[4-(Quinolin-2-ylmethoxy)phenyl]hexan-1-ol](/img/structure/B1242379.png)

![2-hydroxy-5-[N-[(2,5-dihydroxyphenyl)methyl] amino]-benzoic acid 3-phenylpropyl ester](/img/structure/B1242382.png)